molecular formula C17H23NO4 B1521092 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS No. 908334-19-0

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B1521092
CAS RN: 908334-19-0
M. Wt: 305.4 g/mol
InChI Key: OWIOBHQKBBEWRW-UHFFFAOYSA-N
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Description

“3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid” is a chemical compound with the CAS Number 908334-19-0 . It has a molecular weight of 305.37 . The compound is stored at room temperature and is available in powder form . It is used in various applications and services .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]benzoic acid . The InChI Code is 1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.37 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Catalytic Activities and Coordination Networks

A study by Han and Hill (2007) demonstrates the use of a coordination network that catalyzes O2-based oxidations. This research is significant as it highlights how benzoic acid derivatives can be integrated into catalytic frameworks, potentially offering a route for the environmental-friendly oxidation of organic compounds (Han & Hill, 2007).

Synthesis of Protected Amino Acids

Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, showcasing the importance of tert-butoxycarbonyl (Boc) protected amino acids in the synthesis of complex molecules. This study emphasizes the utility of Boc-protected intermediates in medicinal chemistry and drug development (Czajgucki et al., 2003).

Magnetic and Crystallographic Properties

Research by Baskett and Lahti (2005) on 3-(N-tert-butyl-N-aminoxyl)benzoic acid explores its crystallography and magnetism, providing valuable insights into the structural and magnetic properties of organic compounds with potential applications in materials science (Baskett & Lahti, 2005).

Lanthanide-based Coordination Polymers

A study by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates demonstrates the use of aromatic carboxylic acids in the development of materials with unique photophysical properties. This research underscores the relevance of such compounds in the creation of new materials for optical applications (Sivakumar et al., 2011).

Asymmetric Synthesis

Xue et al. (2002) described the asymmetric synthesis of piperidinecarboxylic acids, highlighting the critical role of Boc protection in the enantioselective synthesis of bioactive molecules. This work illustrates the importance of protected intermediates in the synthesis of chiral compounds (Xue et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOBHQKBBEWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167593
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

CAS RN

908334-19-0
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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